![molecular formula C15H29BN2O3Si B1427784 Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane CAS No. 1319255-50-9](/img/structure/B1427784.png)
Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane
Descripción general
Descripción
The compound contains several interesting functional groups. It has a trimethylsilane group, which is commonly used in organic synthesis due to its reactivity. It also contains an imidazole ring, which is a type of heterocycle that is often found in biologically active compounds. Finally, it has a tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are important in organic chemistry because they can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring and the dioxaborolane group would likely contribute to the overall stability of the molecule. The trimethylsilane group could potentially add some steric bulk to the molecule, which could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the interactions between them. Factors such as polarity, molecular weight, and the presence of certain functional groups could all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Surface Modification and Hydrophobicity
- The compound is used in surface modifications, particularly in creating hydrophilic, hydrophobic, and super-hydrophobic surfaces. This is achieved by grafting alkoxysilanes onto silanol containing surfaces, such as Aerosil 200, using methoxysilanes in toluene reflux with p-toluenesulfonic acid as a catalyst (García et al., 2007).
Laser-Induced Decomposition for Coatings
- The compound is utilized in the gas-phase thermal decomposition process, induced by a continuous-wave CO2 laser. This process results in the production of silicon-containing coatings, making it significant in materials science and engineering (Pola et al., 1990).
Organometallic Substituted Enol Ethers Synthesis
- It has applications in the field of organic chemistry, especially in the synthesis of organometallic-substituted enol ethers. This involves reactions with trialkylboranes, leading to the formation of various alkenes (Wrackmeyera et al., 2003).
Use in Lithium-Ion Battery Electrolytes
- Novel silane compounds, including variations of this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. This highlights its importance in the development of advanced energy storage technologies (Amine et al., 2006).
Copper Corrosion Protection
- The compound is involved in the synthesis of polymers that serve as corrosion inhibitors, especially for copper, under humid conditions. This is crucial in materials protection and preservation (Kim & Jang, 1997).
Novel Organometallic Synthesis
- It is used in the synthesis of novel organometallic compounds, such as oxasilaborolanes, which have potential applications in various fields of chemistry (Wrackmeyer et al., 2011).
Direcciones Futuras
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It’s possible that it could be used in the synthesis of other compounds, or that it could have applications in fields like medicinal chemistry or materials science .
Propiedades
IUPAC Name |
trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-11-18(13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKTXUCONPEUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


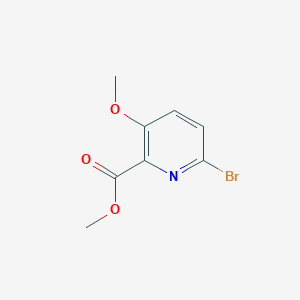
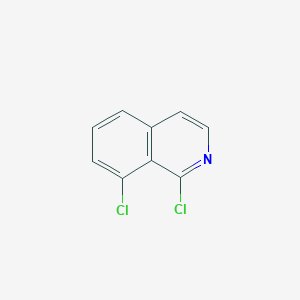
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
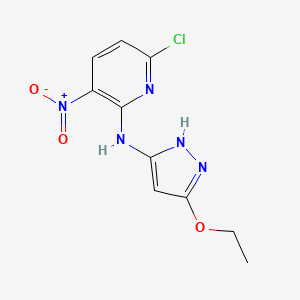
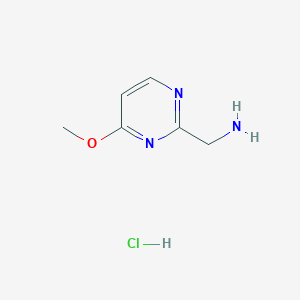
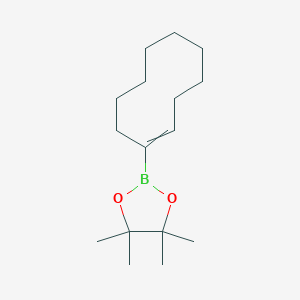
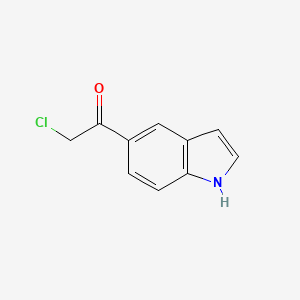

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
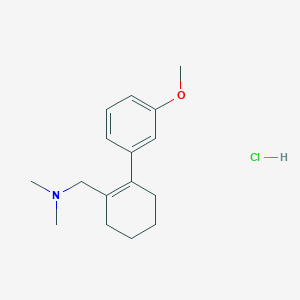
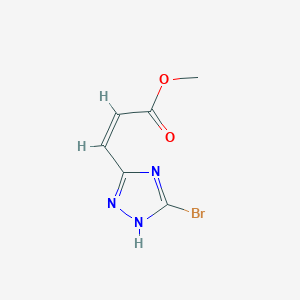
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
